molecular formula C11H22N6O4S2 B590265 1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine-d6 CAS No. 1331643-21-0

1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine-d6

Cat. No.: B590265
CAS No.: 1331643-21-0
M. Wt: 372.492
InChI Key: VWZXRGJMLLSQBK-ODXXXMCBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6) typically involves multiple steps, starting from basic organic molecules. The process generally includes:

    Formation of the Methylenebis(sulphanediylethylene) Backbone: This step involves the reaction of ethylene derivatives with sulfur-containing reagents under controlled conditions to form the sulphanediylethylene linkage.

    Introduction of Nitroethene Groups: The nitroethene groups are introduced through nitration reactions, which require careful handling of nitrating agents like nitric acid or nitrating mixtures.

    Final Assembly: The final step involves coupling the methylenebis(sulphanediylethylene) backbone with N-methyl-2-nitroethene-1,1-diamine under specific conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound, if required in large quantities, would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines, using reagents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular processes and signaling pathways. The sulphanediylethylene backbone may interact with sulfur-containing biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine): The non-deuterated version of the compound.

    Ranitidine Impurities: Other related impurities in ranitidine, such as Ranitidine EP Impurity J.

Uniqueness

1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine-d6) is unique due to its deuterium labeling, which can be useful in tracing studies and understanding metabolic pathways. The presence of both nitro and sulphanediylethylene groups provides a distinctive chemical profile that can be leveraged in various research applications .

Properties

CAS No.

1331643-21-0

Molecular Formula

C11H22N6O4S2

Molecular Weight

372.492

IUPAC Name

(Z)-2-nitro-1-N-[2-[2-[[(E)-2-nitro-1-(trideuteriomethylamino)ethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-1-N/'-(trideuteriomethyl)ethene-1,1-diamine

InChI

InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3/b10-7-,11-8+/i1D3,2D3

InChI Key

VWZXRGJMLLSQBK-ODXXXMCBSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC

Synonyms

Ranitidine Impurity J-d6; 

Origin of Product

United States

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